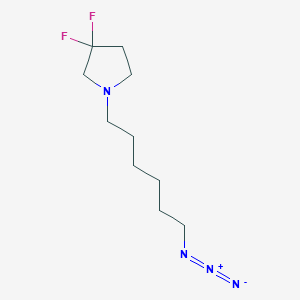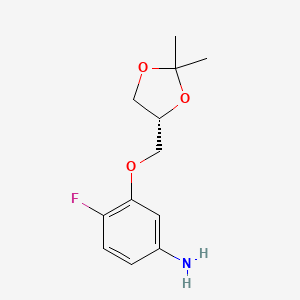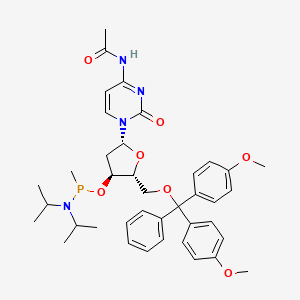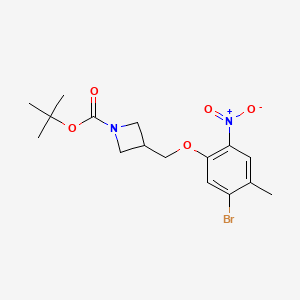
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a brominated aromatic ring, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps:
Azetidine Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially forming carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interactions of small molecules with biological targets.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The brominated aromatic ring and nitro group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding . The azetidine ring may also play a role in modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl bromoacetate: Similar in having a tert-butyl group and a bromine atom.
Methyl 1-Boc-azetidine-3-carboxylate: Similar in having an azetidine ring and a carboxylate group.
Uniqueness
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a brominated aromatic ring and an azetidine ring in the same molecule is relatively rare, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H21BrN2O5 |
|---|---|
Molekulargewicht |
401.25 g/mol |
IUPAC-Name |
tert-butyl 3-[(5-bromo-4-methyl-2-nitrophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O5/c1-10-5-13(19(21)22)14(6-12(10)17)23-9-11-7-18(8-11)15(20)24-16(2,3)4/h5-6,11H,7-9H2,1-4H3 |
InChI-Schlüssel |
YRNOPAZPDDNQQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)OCC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



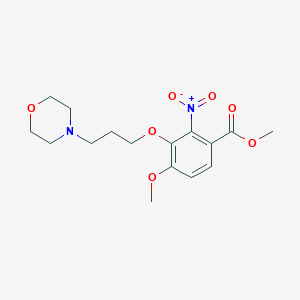


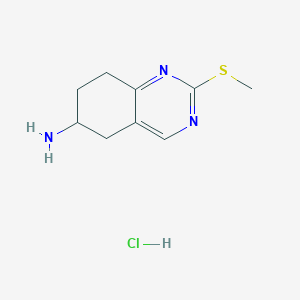

![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
